Naloxegol oxalate

P-glycoprotein blood-brain barrier efflux ratio

Select Naloxegol oxalate for its unique combination of well-characterized competitive antagonism (pA₂ 7.95), benchmark P-gp substrate efflux (12.0 vs. 0.9 for naloxone), and proven oral efficacy in OIC models with preserved central analgesia (ED₅₀ 23.1 mg/kg). This compound is ideal as a cost-effective reference standard for peripheral restriction assays, μ-opioid receptor pharmacology, and pre-formulation solid-state research, offering clear differentiation from non-competitive PAMORAs like naldemedine. Available in batch-controlled purity for reproducible R&D results.

Molecular Formula C36H55NO15
Molecular Weight 741.8 g/mol
CAS No. 1354744-91-4
Cat. No. B560108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxegol oxalate
CAS1354744-91-4
SynonymsNKTR-118;  NKTR 118;  NKTR118;  AZ-13337019;  AZ13337019;  AZ 13337019;  EGylated naloxol;  Naloxegol Oxalate;  trade names Movantik and Moventig.; (4R,4aS,7S,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-
Molecular FormulaC36H55NO15
Molecular Weight741.8 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O
InChIInChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1
InChIKeyMNYIRXLCPODKLG-VUTNLTPYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Naloxegol Oxalate (CAS 1354744-91-4): Peripherally-Selective μ-Opioid Receptor Antagonist for Opioid-Induced Constipation


Naloxegol oxalate (CAS 1354744-91-4; NKTR-118 oxalate; AZ-13337019 oxalate) is the oxalate salt form of naloxegol, a PEGylated derivative of naloxone that functions as a peripherally-acting μ-opioid receptor antagonist (PAMORA) [1]. Naloxegol oxalate is approved for the treatment of opioid-induced constipation (OIC) in adult patients with chronic non-cancer pain, acting by antagonizing μ-opioid receptors in the gastrointestinal tract without reversing centrally-mediated opioid analgesia [2]. The compound exhibits a molecular formula of C₃₄H₅₃NO₁₁·C₂H₂O₄ and a molecular weight of 741.8 g/mol . As a PAMORA, naloxegol oxalate offers a targeted mechanism distinct from central opioid antagonists and conventional laxatives [3].

Naloxegol Oxalate: Why In-Class PAMORA Substitution Is Not Supported by Evidence


PAMORAs such as methylnaltrexone, alvimopan, naldemedine, and naloxegol share a common therapeutic class but exhibit critical differences in molecular structure, transporter substrate specificity, blood-brain barrier penetration kinetics, and receptor binding profiles that preclude simple interchange [1]. Naloxegol's PEGylated structure confers unique P-glycoprotein (P-gp) substrate properties, resulting in an efflux ratio of 12.0 compared to 0.9 for naloxone, fundamentally altering its CNS penetration profile [2]. Additionally, naldemedine exhibits noncompetitive antagonism with slower association and dissociation kinetics at the μ-opioid receptor, while naloxegol acts as a competitive antagonist, leading to distinct in vivo pharmacodynamic profiles [3]. Clinical studies have demonstrated equivalent postoperative outcomes between alvimopan and naloxegol, but with significant cost differentials that impact formulary decisions [4]. These quantifiable differences in permeability, binding kinetics, and clinical economics underscore why generic substitution among PAMORAs cannot be assumed without direct comparative evidence.

Naloxegol Oxalate: Quantitative Differentiation Evidence for Procurement Decision-Making


P-Glycoprotein Substrate Efflux Ratio Defines CNS Exclusion Superiority Over Naloxone

In Caco-2 cell monolayer transport assays, naloxegol exhibits an efflux ratio of 12.0, confirming it is a strong P-glycoprotein (P-gp) substrate, whereas naloxone demonstrates an efflux ratio of 0.9, indicating minimal P-gp interaction [1]. This 13.3-fold higher efflux ratio for naloxegol directly translates to active extrusion from the CNS. Furthermore, in the presence of P-gp inhibitors (cyclosporin A, elacridar, verapamil), the efflux ratio of naloxegol is reduced to approximately 1.0, confirming P-gp-dependent efflux as the mechanism for its peripheral restriction [1]. In a rat brain perfusion model, naloxegol penetrated the CNS 15-fold slower than naloxone [2].

P-glycoprotein blood-brain barrier efflux ratio Caco-2 permeability CNS penetration

μ-Opioid Receptor Binding Affinity and Competitive Antagonism Versus Naldemedine

At the human μ-opioid receptor in vitro, naloxegol exhibits a Ki of 7.42 nM and functions as a neutral competitive antagonist (pA₂ = 7.95), with agonist effects less than 10% up to 30 μM [1]. In contrast, Schild plot analysis demonstrates that naldemedine acts as a noncompetitive antagonist at the μ-opioid receptor, with slower association and dissociation kinetics than naloxegol [2]. This mechanistic divergence manifests in vivo: the dose-response curve for naloxegol antagonism of morphine-induced inhibition of small intestinal transit is significantly shifted rightward from 1 to 3 mg/kg morphine, whereas naldemedine's curve is not shifted, indicating insurmountable antagonism [2].

μ-opioid receptor binding affinity Ki competitive antagonist naldemedine

In Vivo GI Transit Antagonism and Analgesic Preservation: Therapeutic Index Advantage Over Naloxone

In rat models, the oral ED₅₀ for naloxegol antagonism of morphine-induced inhibition of GI transit is 23.1 mg/kg, while the ED₅₀ for antagonism of morphine-induced antinociception (hot plate assay) is 55.4 mg/kg, yielding a therapeutic index (GI vs. CNS effect) of 2.4 [1]. In comparison, naloxone exhibits an ED₅₀ of 0.69 mg/kg for GI transit antagonism and 1.14 mg/kg for antinociception antagonism, yielding a therapeutic index of only 1.65 [1]. In mice, naloxegol given orally or subcutaneously dose-dependently blocked fentanyl-induced constipation without interfering with fentanyl-mediated analgesia, whereas naloxone was ineffective orally and blocked analgesia when given subcutaneously [2].

in vivo efficacy GI transit analgesia therapeutic index PAMORA

Clinical Equivalence with Significant Cost Advantage Versus Alvimopan in Postoperative Recovery

A retrospective cohort study of 117 patients undergoing radical cystectomy compared postoperative outcomes between alvimopan (n=59) and naloxegol (n=58) within a standardized Enhanced Recovery After Surgery (ERAS) pathway [1]. Median postoperative length of stay was identical at 6 days in both groups (p=0.3). Time to flatus (2 versus 2 days, p=0.2) and ileus rates (14% versus 17%, p=0.6) showed no significant differences [1]. Multivariable models controlling for patient and surgical factors confirmed no association between μ-opioid antagonist agent and either length of stay or ileus [1]. The cost difference was -$344.20 per day, equivalent to a $2,065.20 savings over a 6-day hospital stay with naloxegol [1].

postoperative ileus ERAS cost-effectiveness alvimopan radical cystectomy

Sustained Long-Term Efficacy in Cancer Patients with Opioid-Induced Constipation: 77.8% Responder Rate at 12 Months

In the KYONAL study, a one-year prospective real-world study of naloxegol in cancer patients with OIC (n=126), 77.8% of patients were responders at 12 months [1]. Both PAC-SYM (Patient Assessment of Constipation Symptoms) and PAC-QOL (Patient Assessment of Constipation Quality of Life) total scores and all dimensions improved significantly from baseline (p<0.0001) and were sustained through 12 months [1]. Global QOL (EuroQoL-5D-5L) was conserved from baseline without deterioration [1]. Adverse reactions, mainly gastrointestinal, occurred in 15.1% of patients (19/126), with 75% mild, 17.9% moderate, and 7.1% severe; 67.9% of adverse reactions appeared within the first 15 days [1].

cancer pain opioid-induced constipation long-term efficacy real-world evidence PAC-SYM

Crystalline Polymorph Availability for Solid Form Screening and Formulation Optimization

Naloxegol oxalate exists in multiple characterized crystalline forms, including Form A and Form B, as disclosed in U.S. Pat. No. 9,012,469 [1]. These solid forms exhibit distinct physical properties including melting point, apparent solubility, dissolution rate, and stability, which directly impact drug product manufacturability, stability, and bioavailability [1]. Additionally, amorphous naloxegol oxalate solid dispersions have been developed to address solubility and dissolution challenges [2]. Unlike some PAMORA comparators (e.g., methylnaltrexone bromide, which is primarily available as a single crystalline form), naloxegol oxalate offers characterized polymorphic diversity that enables formulation scientists to select solid forms optimized for specific drug delivery requirements [1].

polymorph crystalline form solid dispersion formulation amorphous

Naloxegol Oxalate: Evidence-Based Research and Industrial Application Scenarios


In Vitro Blood-Brain Barrier Permeability and P-gp Substrate Screening Assays

Naloxegol oxalate serves as a validated positive control and reference standard for P-glycoprotein (P-gp) substrate assays and blood-brain barrier (BBB) permeability screening. Its well-characterized Caco-2 permeability parameters (efflux ratio = 12.0; Papp A→B = 0.7 × 10⁻⁶ cm/s; Papp B→A = 8.4 × 10⁻⁶ cm/s) and 15-fold slower CNS penetration than naloxone in the rat brain perfusion model make it an ideal comparator for evaluating novel compounds intended for peripheral restriction or CNS exclusion [1]. Researchers developing PAMORAs or other peripherally-targeted therapeutics can use naloxegol oxalate to benchmark P-gp substrate behavior and efflux-driven BBB exclusion [2].

μ-Opioid Receptor Competitive Antagonist Reference for Binding and Functional Assays

Naloxegol oxalate is an optimal reference standard for in vitro μ-opioid receptor competitive antagonist studies. With a well-defined Ki of 7.42 nM, a pA₂ of 7.95, and negligible agonist activity (<10% up to 30 μM), naloxegol provides a clean, reversible, surmountable antagonism profile [1]. In contrast to naldemedine, which exhibits noncompetitive antagonism and slower binding kinetics, naloxegol's competitive mechanism enables straightforward Schild analysis and unambiguous interpretation of receptor pharmacology in both binding and functional assays [2]. It is particularly valuable for characterizing novel opioid ligands and screening for peripherally-selective candidates.

In Vivo Murine Models of Opioid-Induced Constipation Requiring Oral PAMORA Efficacy

Naloxegol oxalate is uniquely suited for in vivo rodent models of opioid-induced constipation (OIC) requiring oral administration with preserved central analgesia. Unlike naloxone, which is ineffective orally for GI transit antagonism in mice and blocks analgesia when given subcutaneously, naloxegol demonstrates robust oral and subcutaneous efficacy in blocking fentanyl-induced constipation without interfering with fentanyl-mediated analgesia [1]. In rat models, naloxegol exhibits an ED₅₀ of 23.1 mg/kg (oral) for GI transit antagonism and a therapeutic index (GI vs. CNS effect) of 2.4, establishing it as a reliable tool compound for in vivo PAMORA pharmacology studies [2].

Formulation Development and Solid-State Characterization Studies

Naloxegol oxalate's characterized crystalline Forms A and B, along with amorphous solid dispersions, support comprehensive solid-state characterization and formulation development activities [1]. Researchers engaged in pre-formulation screening, polymorph stability studies, and dissolution optimization can utilize these well-characterized solid forms as reference materials. The disclosed XRPD patterns, thermal analysis profiles (DSC/TGA), and solubility data in multiple solvents (DMF: 15 mg/mL; DMSO: 20 mg/mL; Ethanol: 30 mg/mL; PBS pH 7.2: 10 mg/mL) provide a robust foundation for pharmaceutical development and analytical method validation [2].

Clinical Trial Comparator for Postoperative Ileus and ERAS Pathway Studies

Naloxegol oxalate serves as a cost-effective comparator agent in clinical trials evaluating postoperative ileus management within Enhanced Recovery After Surgery (ERAS) protocols. The demonstrated clinical equivalence to alvimopan for return of bowel function (time to flatus 2 days for both; p=0.2), ileus rates (14% vs 17%; p=0.6), and length of stay (6 days for both; p=0.3) following radical cystectomy, combined with cost savings of $2,065.20 per 6-day hospital stay, positions naloxegol as the preferred PAMORA for institutional ERAS formulary adoption [1]. This evidence supports its use as an active comparator in future randomized controlled trials investigating postoperative gastrointestinal recovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naloxegol oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.